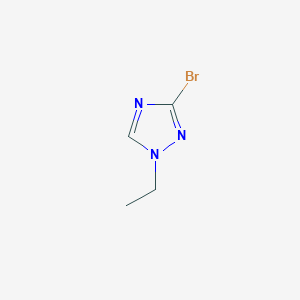
3-Bromo-1-ethyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-ethyl-1H-1,2,4-triazole is a chemical compound with the CAS Number: 64907-54-6 . It has a molecular weight of 176.02 and is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Synthesis Analysis
While specific synthesis methods for 3-Bromo-1-ethyl-1H-1,2,4-triazole were not found in the search results, it is known that 1,2,4-triazoles can be used as a ligand for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions .Molecular Structure Analysis
The InChI code for 3-Bromo-1-ethyl-1H-1,2,4-triazole is1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 . This indicates the presence of 4 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms in the molecule. Chemical Reactions Analysis
3-Bromo-1H-1,2,4-triazole is known to be used as a ligand for transition metals to create coordination complexes . It is also part of a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis
3-Bromo-1-ethyl-1H-1,2,4-triazole has a molecular weight of 176.02 . It is stored at a temperature of 4 degrees Celsius and is in liquid form .科学的研究の応用
- Application : For instance, it can facilitate the synthesis of esters like 2,2-Dimethylacetoacetic Acid Ethyl Ester .
Acyl Transfer Catalyst
Antibacterial and Antifungal Agents
Synthetic Methodology
Safety and Hazards
将来の方向性
While specific future directions for 3-Bromo-1-ethyl-1H-1,2,4-triazole were not found in the search results, the compound’s ability to act as a ligand for transition metals and its role in synthetic reactions suggest potential applications in the field of coordination chemistry and organic synthesis .
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives are a significant fragment of many pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
The nitrogen atoms of the triazole moiety in similar compounds have been reported to actively contribute to binding to the active site of enzymes . This suggests that 3-Bromo-1-ethyl-1H-1,2,4-triazole may interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound’s bioavailability may be influenced by factors such as temperature and storage conditions.
Result of Action
1,2,4-triazole derivatives have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . This suggests that 3-Bromo-1-ethyl-1H-1,2,4-triazole may have similar effects.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s action and stability may be influenced by factors such as temperature and atmospheric conditions.
特性
IUPAC Name |
3-bromo-1-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWEAXPUUZRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)
![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)


![2-Cyclopropyl-4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)



![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)
methyl]amino}acetic acid](/img/structure/B2629622.png)
